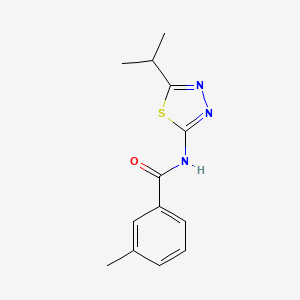![molecular formula C18H15NO6 B5889316 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as "APC" and belongs to the class of coumarin derivatives. APC has shown promise in various research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Scientific Research Applications
APC has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that APC has anti-proliferative effects on cancer cells and can induce apoptosis. APC has also been shown to inhibit the growth of tumor cells in animal models.
Another area of research where APC shows promise is in neuroprotection. Studies have demonstrated that APC can protect against neuronal damage caused by oxidative stress, ischemia, and neurotoxic agents. APC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
APC also exhibits anti-inflammatory properties. Studies have shown that APC can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. APC has also been shown to attenuate the inflammatory response in animal models of arthritis and colitis.
Mechanism of Action
The mechanism of action of APC is not fully understood. However, it is believed that APC exerts its effects through multiple pathways. APC has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). APC has also been shown to modulate the expression of several genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
APC has been shown to have several biochemical and physiological effects. APC has antioxidant properties and can scavenge free radicals. APC has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). APC has been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
APC has several advantages for lab experiments. APC is readily available and can be synthesized in large quantities. APC is also stable under normal laboratory conditions. However, APC has some limitations. APC is insoluble in water and requires the use of organic solvents for in vitro experiments. APC also has low bioavailability and requires the use of high concentrations for in vivo experiments.
Future Directions
There are several future directions for APC research. One area of research is the development of APC analogs with improved pharmacological properties. Another area of research is the investigation of the potential of APC as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The use of APC in combination with other drugs or therapies is also an area of research. The identification of the molecular targets of APC and the elucidation of its mechanism of action are also important areas of future research.
Synthesis Methods
The synthesis of APC involves the reaction of 7-hydroxycoumarin with 3-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonia. The synthesis of APC is a multi-step process that requires careful control of reaction conditions and purification steps.
properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-22-11-3-2-4-13(7-11)25-16-9-24-15-8-12(23-10-17(19)20)5-6-14(15)18(16)21/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUISSXILJBXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)